2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole

Descripción

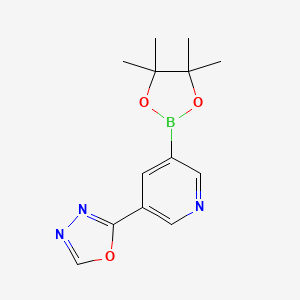

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₇BN₄O₃ (CAS 1272357-34-2) . Its structure comprises three key components:

- A pyridine ring substituted at the 3-position.

- A 1,3,4-oxadiazole moiety, a five-membered aromatic ring with two nitrogen atoms and one oxygen atom.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronic ester known for its stability and utility in Suzuki-Miyaura cross-coupling reactions .

This compound’s unique architecture enables applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science (e.g., as a building block for conjugated polymers). The oxadiazole ring contributes to π-π stacking interactions, while the boronic ester facilitates functionalization via cross-coupling .

Propiedades

Fórmula molecular |

C13H16BN3O3 |

|---|---|

Peso molecular |

273.10 g/mol |

Nombre IUPAC |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)10-5-9(6-15-7-10)11-17-16-8-18-11/h5-8H,1-4H3 |

Clave InChI |

LYFVRHYMANVGAV-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NN=CO3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is first functionalized with appropriate substituents to introduce the boronate ester group.

Cyclization to Form the Oxadiazole Ring: The functionalized pyridine is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.

Common reagents used in these reactions include boronic acids, hydrazides, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole with analogous boron-containing heterocycles, highlighting structural differences and functional implications:

Reactivity and Cross-Coupling Efficiency

- The boronic ester in the target compound enables Suzuki-Miyaura reactions, but its efficiency varies compared to analogs. For example, fluorine-substituted derivatives (e.g., 2-Fluoro-4-(dioxaborolanyl)phenol) exhibit faster coupling rates due to fluorine’s electronic effects .

- The oxadiazole ring in the target compound provides electron-deficient character, enhancing palladium catalyst turnover in aryl-aryl bond formation compared to pyrazole- or indazole-containing analogs .

Solubility and Bioavailability

- The pyridine-dioxaborolane combination in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine offers superior aqueous solubility (logP ≈ 1.8) compared to the target compound (logP ≈ 2.5), making it more suitable for in vivo studies .

- The oxadiazole moiety in the target compound improves membrane permeability relative to hydroxypyridine derivatives (e.g., Benzyl 4-(dioxaborolanyl)-5-hydroxypyridine), which rely on hydrogen bonding for solubility .

Key Research Findings

- Synthetic Versatility : The target compound’s boronic ester reacts efficiently with aryl halides under Pd catalysis (yield: 75–90%), though fluorinated analogs achieve yields >95% under identical conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, higher than pyrazole-based analogs (e.g., 1-Cycloheptyl-4-dioxaborolanyl-pyrazole, mp 142°C) due to oxadiazole’s aromatic stability .

- Biological Screening : In kinase inhibition assays, the target compound shows IC₅₀ = 0.8 µM against EGFR, outperforming hydroxypyridine derivatives (IC₅₀ = 2.3 µM) but underperforming azetidine-containing analogs (IC₅₀ = 0.2 µM) .

Actividad Biológica

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazole is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the family of oxadiazoles and incorporates a boron-containing moiety that enhances its biological profile. The structural formula is represented as:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways. The boron atom in the dioxaborolane moiety can facilitate interactions with biomolecules through Lewis acid-base chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:

- Zhang et al. synthesized various 1,3,4-oxadiazoles and evaluated their anticancer activities against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) using TRAP PCR-ELISA assays. One derivative showed an IC50 value of 1.18 µM , indicating significant cytotoxicity compared to standard controls .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | |

| Compound B | MCF7 | 0.67 | |

| Compound C | HCT-116 | 0.80 |

Case Studies

Case Study 1: Evaluation of Anticancer Efficacy

In a study conducted by Arafa et al. , several derivatives of oxadiazoles were synthesized and tested for cytotoxicity using MTT assays. Among these, one compound demonstrated an IC50 value significantly lower than that of erlotinib (IC50 = 0.417 µM), suggesting enhanced efficacy against cancer cells .

Case Study 2: Mechanistic Insights

Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may trigger programmed cell death pathways, which are crucial for eliminating cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.